molecular formula C5H5KN2O3 B6350998 Potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate CAS No. 1993194-60-7

Potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B6350998
CAS No.: 1993194-60-7
M. Wt: 180.20 g/mol
InChI Key: POOMHGNOJRYOJW-UHFFFAOYSA-M
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Description

Potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound containing an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The oxadiazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with an appropriate nitrile oxide, followed by cyclization to form the oxadiazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the potassium salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The oxadiazole ring can participate in substitution reactions, where one or more substituents on the ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced oxadiazole derivatives.

Scientific Research Applications

Potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its stable oxadiazole ring makes it a valuable intermediate in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a scaffold for drug design, particularly in the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The oxadiazole ring can participate in hydrogen bonding and other interactions, which can influence its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

    1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different chemical properties.

    1,2,5-Oxadiazole: Known for its stability and use in various applications.

    1,3,4-Oxadiazole: Widely studied for its biological activities and potential as a drug scaffold.

Uniqueness: Potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate is unique due to its specific substitution pattern and the presence of the potassium salt. This gives it distinct chemical properties and reactivity compared to other oxadiazole derivatives. Its stability and ability to participate in various chemical reactions make it a valuable compound in research and industrial applications.

Properties

IUPAC Name

potassium;3-ethyl-1,2,4-oxadiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3.K/c1-2-3-6-4(5(8)9)10-7-3;/h2H2,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOMHGNOJRYOJW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5KN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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